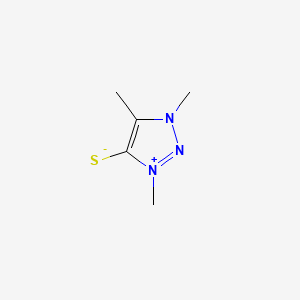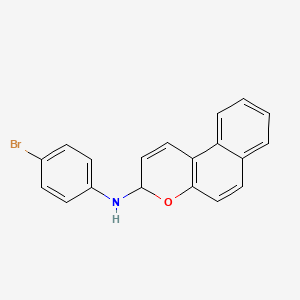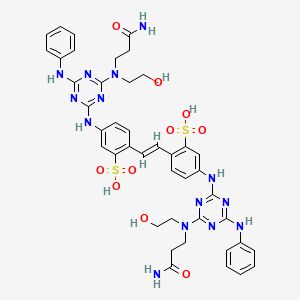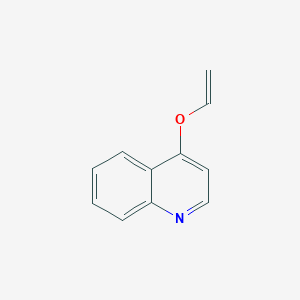
4-(Ethenyloxy)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 4-(ethenyloxy)- is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline itself is characterized by a double-ring structure composed of a benzene ring fused with a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including quinoline, 4-(ethenyloxy)-, can be achieved through various methods. Some common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a carbonyl compound in the presence of an acid catalyst.
Skraup Synthesis: This classical method involves the cyclization of aniline with glycerol and an oxidizing agent, such as nitrobenzene or sulfuric acid.
Doebner-Miller Reaction: This method involves the condensation of aniline with α,β-unsaturated carbonyl compounds.
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale application of the above-mentioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also employed to enhance efficiency and reduce environmental impact .
化学反応の分析
Types of Reactions
Quinoline, 4-(ethenyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
科学的研究の応用
Quinoline, 4-(ethenyloxy)- has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound is used in the study of biological processes and as a probe for investigating enzyme activities.
Medicine: Quinoline derivatives are explored for their potential therapeutic properties, including antimicrobial, antimalarial, and anticancer activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of quinoline, 4-(ethenyloxy)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication .
類似化合物との比較
Quinoline, 4-(ethenyloxy)- can be compared with other similar compounds, such as:
Quinolones: These compounds, including ciprofloxacin and levofloxacin, are well-known antibiotics that target bacterial DNA gyrase and topoisomerase IV.
Isoquinoline: This isomer of quinoline has a similar structure but differs in the position of the nitrogen atom within the ring system.
Quinazoline: Another heterocyclic compound with a similar structure, quinazoline is used in the synthesis of various pharmaceuticals.
特性
CAS番号 |
65750-20-1 |
|---|---|
分子式 |
C11H9NO |
分子量 |
171.19 g/mol |
IUPAC名 |
4-ethenoxyquinoline |
InChI |
InChI=1S/C11H9NO/c1-2-13-11-7-8-12-10-6-4-3-5-9(10)11/h2-8H,1H2 |
InChIキー |
JUQYRSFLOUURAZ-UHFFFAOYSA-N |
正規SMILES |
C=COC1=CC=NC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


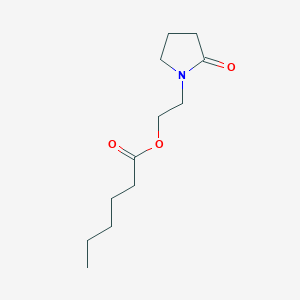
![2,7-Diethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14464231.png)

![1-{[1,3-Bis(decyloxy)propan-2-YL]oxy}decane](/img/structure/B14464238.png)
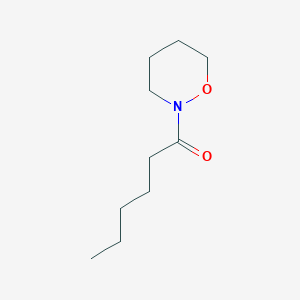

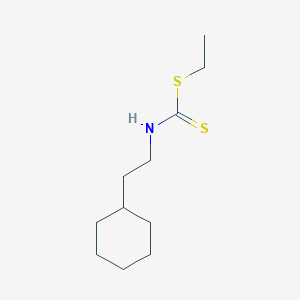
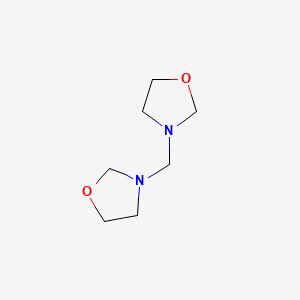

![2-Butyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14464268.png)

